molecular formula C7H11BrO3 B8583841 Ethyl 4-bromo-5-oxopentanoate CAS No. 66216-04-4

Ethyl 4-bromo-5-oxopentanoate

Cat. No.: B8583841
CAS No.: 66216-04-4
M. Wt: 223.06 g/mol
InChI Key: NFQUTJPKNOEAEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromo-5-oxopentanoate is a high-purity chemical compound for research use only. It is not intended for diagnostic or therapeutic applications. This bromo-ketoester is a valuable synthetic intermediate in organic and medicinal chemistry. Its molecular structure features both a reactive bromoalkyl group and an ester-linked keto functionality, allowing for diverse chemical transformations. Researchers can utilize this compound in nucleophilic substitution reactions, where the bromine atom acts as a leaving group, or in condensation reactions involving the ketone group. It serves as a key building block for synthesizing complex molecules, including potential pharmaceuticals and novel materials. The compound requires cold-chain transportation and should be stored under an inert atmosphere at 2-8°C to ensure stability. Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66216-04-4

Molecular Formula

C7H11BrO3

Molecular Weight

223.06 g/mol

IUPAC Name

ethyl 4-bromo-5-oxopentanoate

InChI

InChI=1S/C7H11BrO3/c1-2-11-7(10)4-3-6(8)5-9/h5-6H,2-4H2,1H3

InChI Key

NFQUTJPKNOEAEW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C=O)Br

Origin of Product

United States

Synthetic Methodologies for Ethyl 4 Bromo 5 Oxopentanoate

Direct Bromination Approaches

The direct introduction of a bromine atom at the C-4 position of an ethyl pentanoate derivative bearing a ketone at C-5 is a common and straightforward approach to Ethyl 4-bromo-5-oxopentanoate. This transformation relies on the principles of electrophilic alpha-halogenation of ketones.

Substrate Scope and Regioselectivity Considerations

The primary substrate for this approach is ethyl 5-oxopentanoate (B1240814). The regioselectivity of the bromination is dictated by the position of the carbonyl group. In the presence of an acid catalyst, the ketone will tautomerize to its enol form. masterorganicchemistry.com The subsequent reaction with an electrophilic bromine source occurs at the alpha-carbon (C-4), which is the more nucleophilic center in the enol intermediate. The electron-withdrawing nature of the ester group at the other end of the molecule does not significantly influence the regiochemical outcome of the bromination at the alpha-position to the ketone.

The scope of substrates is generally limited to compounds possessing the core structure of a gamma-keto ester. Variations in the ester alkyl group (e.g., methyl, tert-butyl) are generally well-tolerated, although reaction conditions might require minor adjustments. However, the presence of other functionalities sensitive to electrophilic attack or acidic conditions may necessitate the use of protecting groups.

Optimization of Reaction Parameters for Yield and Purity

The successful synthesis of this compound via direct bromination hinges on the careful control of several reaction parameters to maximize yield and purity. Key variables include the choice of brominating agent, catalyst, solvent, temperature, and reaction time.

ParameterVariationEffect on Yield and Purity
Brominating Agent Bromine (Br₂), N-Bromosuccinimide (NBS)Br₂ is a common and effective reagent, often used in acetic acid. masterorganicchemistry.com NBS is a milder and safer alternative, which can sometimes offer improved selectivity and easier handling. organic-chemistry.org
Catalyst Acid catalysts (e.g., HBr, Acetic Acid)Acid catalysis is crucial for promoting the formation of the enol intermediate, which is the reactive species. masterorganicchemistry.com
Solvent Acetic Acid, Chlorinated Solvents (e.g., Dichloromethane)Acetic acid can serve as both a solvent and a catalyst. masterorganicchemistry.com Chlorinated solvents are also frequently employed.
Temperature Room temperature to slightly elevated temperaturesThe reaction is often carried out at room temperature to control the reaction rate and minimize side reactions.
Reaction Time Varies depending on other parametersReaction progress should be monitored (e.g., by TLC) to ensure complete consumption of the starting material and to prevent over-bromination.

This table is generated based on general principles of ketone bromination and may not reflect specific optimized conditions for this compound.

Mechanistic Insights into Electrophilic Bromination

The electrophilic bromination of ethyl 5-oxopentanoate proceeds through a well-established acid-catalyzed mechanism. The key steps are as follows:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the ketone by the acid catalyst. This increases the electrophilicity of the carbonyl carbon.

Enol Formation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes a proton from the alpha-carbon (C-4), leading to the formation of an enol intermediate. This is typically the rate-determining step. masterorganicchemistry.com

Nucleophilic Attack by the Enol: The electron-rich double bond of the enol acts as a nucleophile and attacks the electrophilic bromine source (e.g., Br₂ or the bromine atom in NBS). masterorganicchemistry.com

Deprotonation: A final deprotonation step at the carbonyl oxygen regenerates the carbonyl group and the acid catalyst, yielding the alpha-brominated product, this compound.

Byproduct Formation and Mitigation Strategies

The primary byproduct of concern in the direct bromination of ethyl 5-oxopentanoate is the corresponding dibrominated product, ethyl 4,4-dibromo-5-oxopentanoate. Over-bromination can occur if an excess of the brominating agent is used or if the reaction is allowed to proceed for too long.

Mitigation Strategies:

Stoichiometric Control: Careful control of the stoichiometry of the brominating agent is crucial. Using a slight excess or a 1:1 molar ratio of the brominating agent to the substrate can help to minimize the formation of the dibrominated byproduct.

Slow Addition: The slow, dropwise addition of the brominating agent to the reaction mixture can help to maintain a low concentration of the electrophile at any given time, thereby favoring monobromination.

Reaction Monitoring: Close monitoring of the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) allows for the reaction to be quenched once the starting material has been consumed, preventing further bromination of the desired product.

Use of Milder Reagents: In some cases, using a milder brominating agent like NBS can offer greater control and reduce the incidence of over-bromination compared to molecular bromine. organic-chemistry.orgacs.org

Condensation and Related Coupling Reactions

An alternative synthetic strategy for this compound involves the formation of the carbon skeleton through condensation or coupling reactions. This approach offers the potential for greater control over the placement of functional groups.

Utilization of Ethyl Bromoacetate (B1195939) and Keto Precursors

This methodology builds the target molecule by forming a new carbon-carbon bond between ethyl bromoacetate and a suitable three-carbon keto precursor. A prominent example of such a transformation is the Reformatsky reaction. nih.gov

In a typical Reformatsky reaction, an alpha-halo ester (in this case, ethyl bromoacetate) is treated with zinc metal to form an organozinc intermediate, known as a Reformatsky enolate. This enolate then acts as a nucleophile and adds to a carbonyl compound. nih.gov To synthesize this compound, the required keto precursor would be a molecule containing a three-carbon chain with a terminal aldehyde and a protected ketone or a functional group that can be readily converted to a ketone.

A plausible keto precursor for this synthesis would be a protected form of 3-oxobutanal, such as its dimethyl acetal (B89532) (3,3-dimethoxybutanal). The reaction would proceed as follows:

Formation of the Reformatsky Reagent: Ethyl bromoacetate reacts with activated zinc to form the zinc enolate.

Nucleophilic Addition: The zinc enolate adds to the aldehyde group of the protected 3-oxobutanal.

Hydrolysis and Deprotection: Acidic workup of the reaction mixture would hydrolyze the resulting zinc alkoxide and also deprotect the acetal to reveal the ketone functionality, yielding the desired this compound.

The success of this approach is contingent on the selective reaction of the organozinc reagent with the aldehyde in the presence of the protected ketone. The choice of protecting group for the ketone is therefore a critical parameter to consider.

Reactant 1Reactant 2Reaction TypeKey Conditions
Ethyl bromoacetate3-Oxobutanal (protected, e.g., as an acetal)Reformatsky ReactionZinc activation (e.g., with I₂, TMSCl), aprotic solvent (e.g., THF, diethyl ether), followed by acidic workup.

This table outlines a plausible synthetic route based on the principles of the Reformatsky reaction.

Zinc Enolate Mediated Synthesis

A plausible, though not widely documented for this specific molecule, synthetic route towards this compound involves the use of a zinc enolate, reminiscent of the principles underlying the Reformatsky reaction. In a typical Reformatsky reaction, an α-haloester reacts with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. iitk.ac.inorganic-chemistry.orgwikipedia.orglibretexts.orgpw.live The key intermediate in this reaction is a zinc enolate. iitk.ac.inorganic-chemistry.orgwikipedia.orglibretexts.orgpw.live

For the synthesis of this compound, a theoretical approach would involve the reaction of a suitable precursor with a brominating agent, mediated by the formation of a zinc enolate. One could envision the generation of a zinc enolate from ethyl levulinate (ethyl 4-oxopentanoate), followed by quenching with an electrophilic bromine source.

The mechanism would proceed via the formation of the zinc enolate of ethyl levulinate. This could be achieved by treating ethyl levulinate with a strong, non-nucleophilic base to form the corresponding lithium or sodium enolate, followed by transmetalation with a zinc salt (e.g., ZnCl₂). Alternatively, direct reaction with a highly activated form of zinc could potentially form the zinc enolate. Once formed, this zinc enolate would then react with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or bromine (Br₂), to introduce the bromine atom at the C4 position.

Table 1: Proposed Reaction Parameters for Zinc Enolate Mediated Synthesis

ParameterProposed ConditionRationale
Starting Material Ethyl levulinateReadily available precursor with the required carbon skeleton.
Base (for enolate formation) Lithium diisopropylamide (LDA)Strong, non-nucleophilic base to ensure complete enolate formation.
Zinc Salt (for transmetalation) Anhydrous Zinc Chloride (ZnCl₂)Facilitates the formation of the more stable zinc enolate.
Brominating Agent N-Bromosuccinimide (NBS)A mild and selective source of electrophilic bromine.
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Aprotic solvent suitable for organometallic reactions.
Temperature -78 °C to room temperatureLow temperature for enolate formation to minimize side reactions.

It is crucial to note that while the principles of zinc enolate chemistry are well-established, the specific application to the synthesis of this compound requires experimental validation.

Control of Anhydrous Conditions and Hydrolysis Minimization

The successful synthesis of this compound, particularly through organometallic intermediates like zinc enolates, is highly contingent on the stringent control of anhydrous conditions. wikipedia.orgtutorchase.comwhiterose.ac.ukacs.org Water is a protic compound that can readily protonate and thereby destroy the highly reactive enolate intermediate, preventing the desired bromination reaction from occurring. tutorchase.com

Hydrolysis of the starting materials, intermediates, or the final product can also be a significant issue. The ester functionality in this compound is susceptible to hydrolysis under both acidic and basic conditions, which could be present during the reaction or workup steps. The α-bromo ketone moiety is also prone to hydrolysis, which would lead to the formation of the corresponding α-hydroxy ketone, an undesired byproduct.

To minimize hydrolysis and ensure the stability of the reactive intermediates, the following precautions are essential:

Drying of Solvents and Reagents: All solvents, such as THF, must be rigorously dried before use, typically by distillation over a suitable drying agent like sodium-benzophenone ketyl. Reagents, including the starting ketoester and the brominating agent, should also be anhydrous.

Inert Atmosphere: The reaction should be conducted under an inert atmosphere, such as dry nitrogen or argon, to exclude atmospheric moisture. This is typically achieved using Schlenk line techniques or in a glovebox. whiterose.ac.ukacs.org

Anhydrous Workup: The reaction workup should be designed to minimize contact with water until the desired product is stable. This may involve quenching the reaction with a non-aqueous solution and using anhydrous drying agents (e.g., magnesium sulfate (B86663) or sodium sulfate) to remove any residual water from the organic extracts.

By carefully controlling these parameters, the formation of byproducts due to hydrolysis can be significantly reduced, leading to higher yields and purity of this compound.

Emerging and Sustainable Synthetic Pathways

In line with the principles of green chemistry, modern synthetic methodologies are increasingly focused on improving efficiency, safety, and sustainability. acsgcipr.orgresearchgate.netnih.govchemrxiv.orgrsc.orgrsc.org For the synthesis of this compound, emerging technologies like continuous flow chemistry and the use of alternative, more sustainable reagents offer promising avenues.

Continuous Flow Technologies for Enhanced Production Efficiency

Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and greater scalability. mt.comamt.ukmt.comvapourtec.comstolichem.com The α-bromination of ketones can be highly exothermic, and the use of a continuous flow reactor allows for precise temperature control, minimizing the risk of thermal runaways and the formation of undesired byproducts. acs.orgnih.gov

A hypothetical continuous flow setup for the synthesis of this compound would involve pumping a solution of ethyl levulinate and a brominating agent through a heated or cooled reaction coil. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for optimization of the reaction conditions to maximize yield and selectivity. The smaller reaction volumes at any given time within a flow reactor also enhance safety, particularly when working with hazardous reagents like bromine. nih.govacs.orgnih.gov

Table 2: Potential Parameters for Continuous Flow Synthesis

ParameterPotential ConditionAdvantage in Flow Chemistry
Reactants Ethyl levulinate, Bromine (Br₂) or NBSPrecise stoichiometric control through pump speeds.
Solvent Acetonitrile, DichloromethaneEfficient mixing and heat transfer.
Reactor Type Microreactor or tube reactorHigh surface-area-to-volume ratio for excellent temperature control.
Temperature Optimized (e.g., 25-100 °C)Precise temperature profiling along the reactor length.
Residence Time Optimized (e.g., seconds to minutes)Rapid optimization and high throughput.

Alternative Brominating Agents and Catalytic Systems

The use of molecular bromine (Br₂) as a brominating agent poses significant safety and environmental concerns due to its high toxicity and corrosivity. mdpi.com Consequently, the development of safer and more sustainable brominating agents and catalytic systems is an active area of research. acsgcipr.orgresearchgate.netnih.govchemrxiv.orgrsc.orgrsc.org

For the synthesis of this compound, several greener alternatives to Br₂ can be considered:

N-Bromosuccinimide (NBS): NBS is a crystalline solid that is easier and safer to handle than liquid bromine. researchgate.net It is a widely used reagent for the α-bromination of ketones, often in the presence of a radical initiator or an acid catalyst. researchgate.net

Hydrogen Peroxide-Hydrobromic Acid (H₂O₂-HBr): This system generates bromine in situ, avoiding the need to handle molecular bromine directly. rsc.orggoogle.com The reaction is often performed in water, a green solvent, and the only byproduct is water, making this a highly atom-economical and environmentally friendly method. rsc.orggoogle.com

Polymer-supported Brominating Agents: These reagents consist of a brominating species attached to a solid support, which simplifies the purification process as the reagent can be easily filtered off after the reaction.

In addition to alternative reagents, the use of catalytic systems can also improve the sustainability of the bromination process. For instance, organocatalysts have been developed for the enantioselective α-bromination of aldehydes and ketones, which could be adapted for the synthesis of chiral derivatives of this compound. nih.gov

Table 3: Comparison of Brominating Agents

Brominating AgentAdvantagesDisadvantages
Bromine (Br₂) High reactivity, low cost.Highly toxic, corrosive, difficult to handle.
N-Bromosuccinimide (NBS) Solid, easier to handle than Br₂.Can require a catalyst or initiator, produces succinimide (B58015) as a byproduct.
H₂O₂-HBr In situ generation of Br₂, uses water as a solvent, atom-economical.Can be highly acidic, may require careful control of reaction conditions.

Comparison of Synthetic Routes: Advantages and Disadvantages

The choice of a synthetic route for the preparation of this compound depends on several factors, including the desired scale of production, cost considerations, safety requirements, and environmental impact. A comparison of the potential synthetic methodologies is presented below.

Table 4: Comparative Analysis of Synthetic Routes

Synthetic RouteAdvantagesDisadvantages
Direct Bromination with Br₂ Simple procedure, readily available reagents.Use of highly hazardous Br₂, potential for over-bromination, generation of HBr as a corrosive byproduct. mdpi.com
Zinc Enolate Mediated Synthesis Potentially high selectivity due to pre-formation of the enolate.Requires strictly anhydrous conditions, use of strong bases and organometallic intermediates.
Continuous Flow Synthesis Enhanced safety and scalability, precise control over reaction parameters, potential for automation. mt.comamt.ukmt.comvapourtec.comstolichem.comRequires specialized equipment, initial setup costs can be high.
Sustainable Bromination (e.g., H₂O₂-HBr) Environmentally friendly, uses safer reagents, atom-economical. rsc.orggoogle.comMay require optimization of reaction conditions for specific substrates, potential for acid-catalyzed side reactions.

Reactivity and Reaction Mechanisms of Ethyl 4 Bromo 5 Oxopentanoate

Nucleophilic Substitution Reactions at the Brominated Carbon

The presence of a bromine atom alpha to a ketone group makes the C-Br bond particularly susceptible to nucleophilic attack. The electron-withdrawing nature of the adjacent carbonyl group activates the α-carbon, facilitating displacement of the bromide ion, which is an effective leaving group.

Alkylation and Arylation Processes

The electrophilic α-carbon in ethyl 4-bromo-5-oxopentanoate is a prime site for the formation of new carbon-carbon bonds through alkylation and arylation reactions. These processes are fundamental in constructing more complex molecular skeletons.

Alkylation is typically achieved using organometallic reagents or carbanions, which act as carbon nucleophiles. For instance, stabilized enolates derived from 1,3-dicarbonyl compounds can displace the bromide to form a new C-C bond. While specific studies on this compound are not prevalent, analogous reactions on similar α-halo ketones are well-documented. For example, alkylating agents such as methyl iodide and ethyl bromoacetate (B1195939) are commonly used in the presence of a base to alkylate related substrates. sciepub.com

Arylation can be more challenging but can be accomplished through modern cross-coupling methodologies, such as the Suzuki or Negishi reactions, although these typically involve sp²-hybridized halides. Alternatively, direct arylation with electron-rich aromatic compounds under specific conditions is a plausible, albeit less common, route.

Table 1: Examples of Nucleophiles in Alkylation Reactions of α-Halo Ketones

Nucleophile Source Reagent Type Expected Product Type
Malonic Esters Stabilized Enolate Substituted Pentanoate with Malonyl Group
Organocuprates (e.g., R₂CuLi) Soft Nucleophile 4-Alkyl-5-oxopentanoate

Cyclization Reactions with Heteroatom Nucleophiles

The structure of this compound is well-suited for intramolecular and intermolecular cyclization reactions, leading to the synthesis of various heterocyclic compounds. When treated with dinucleophiles or molecules containing both a nucleophilic site and another reactive group, a cascade of reactions can occur.

Heteroatom nucleophiles, such as amines, thiols, and alcohols, readily attack the brominated carbon. This can be the first step in the construction of five- or six-membered rings, which are common motifs in biologically active molecules. For instance, reaction with thiourea (B124793) is a classic route to aminothiazole derivatives. Similarly, reactions with hydrazines can yield pyridazinone structures.

These cyclizations often proceed through an initial nucleophilic substitution, followed by a subsequent intramolecular condensation or addition reaction. The mechanism often involves the formation of a Michael adduct followed by an intramolecular nucleophilic substitution at a carbon atom bearing a halogen. researchgate.net

Table 2: Heterocyclic Systems from Reactions with Heteroatom Nucleophiles

Nucleophile Heterocyclic Product Class
Thiourea Thiazole (B1198619)
Hydrazine (B178648) Pyridazine (B1198779)/Dihydropyridazinone
Amines (primary) Dihydropyrrole/Piperidine derivatives

Mechanistic Investigations of Sₙ2 Pathways

The substitution reactions at the primary brominated carbon of this compound predominantly follow a bimolecular nucleophilic substitution (Sₙ2) mechanism. This pathway is characterized by a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (bromide) departs. masterorganicchemistry.com

Key features of the Sₙ2 mechanism for this substrate include:

Backside Attack: The nucleophile approaches the carbon atom from the side opposite to the C-Br bond (at an angle of 180°). masterorganicchemistry.com

Transition State: The reaction proceeds through a high-energy transition state where the carbon atom is transiently five-coordinate, with partial bonds to both the incoming nucleophile and the departing bromide ion. The geometry at the carbon center is trigonal bipyramidal. masterorganicchemistry.com

Stereochemistry: If the reaction were to occur at a chiral center, it would proceed with an inversion of configuration, a phenomenon known as Walden inversion. masterorganicchemistry.com

Kinetics: The reaction rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

The primary nature of the carbon atom (—CH₂Br) means there is minimal steric hindrance, which favors the Sₙ2 pathway over the alternative Sₙ1 pathway. Furthermore, solvent polarity can influence the reaction rate; an increase in solvent polarity can sometimes decrease the rate of Sₙ2 reactions where charge is dispersed in the transition state. researchgate.net

Transformations Involving the Ketone Functionality

The ketone group in this compound offers another site for chemical modification, including reduction to an alcohol or oxidation. The challenge in these transformations often lies in achieving selectivity, particularly in the presence of the reducible ester group and the reactive C-Br bond.

Reductive Transformations: Selective Carbonyl Reduction

The selective reduction of the ketone to a secondary alcohol without affecting the ethyl ester is a common and valuable transformation. This can be achieved using mild hydride-donating reagents that are more reactive towards ketones than esters.

Sodium borohydride (B1222165) (NaBH₄) is the most common reagent for this purpose. It is highly selective for aldehydes and ketones and will typically not reduce the ester group under standard conditions (e.g., in alcoholic solvents at room temperature). In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the ketone and the ester.

Table 3: Selectivity of Common Reducing Agents

Reagent Formula Selectivity for Ketone vs. Ester Product from this compound
Sodium Borohydride NaBH₄ High (Ketone > Ester) Ethyl 4-bromo-5-hydroxypentanoate
Lithium Aluminum Hydride LiAlH₄ Low (Reduces both) 4-Bromopentane-1,5-diol

Care must be taken during reduction, as the resulting bromohydrin product can be prone to intramolecular cyclization (e.g., to form a tetrahydrofuran (B95107) derivative), especially under basic conditions.

Oxidative Transformations to Carboxylic Acid Derivatives

While less common, the ketone functionality could potentially be transformed into a carboxylic acid derivative. However, direct oxidation of the ketone is not straightforward without cleaving the carbon chain.

A more plausible transformation for an α-halo ketone like this compound is the Favorskii rearrangement . This reaction occurs upon treatment of an α-halo ketone with a base, typically an alkoxide. The mechanism is thought to involve the formation of a cyclopropanone (B1606653) intermediate after deprotonation at the α'-carbon. Subsequent nucleophilic attack by the alkoxide base opens the strained ring to yield a rearranged ester product. In this case, treatment with sodium ethoxide could potentially lead to a derivative of glutaric acid.

Direct oxidation of the ketone group itself is generally not a feasible pathway to a carboxylic acid without C-C bond cleavage. Standard oxidizing agents would likely react with other parts of the molecule or be ineffective.

Condensation Reactions with Nitrogen and Oxygen Nucleophiles

The carbonyl group of the β-ketoester in this compound is susceptible to attack by various nitrogen and oxygen nucleophiles. These reactions can lead to the formation of a variety of derivatives, including Schiff bases, imines, and heterocyclic systems.

Schiff Base Formation and Imino Derivatives

The reaction of this compound with primary amines or their equivalents, such as hydrazines, can lead to the formation of Schiff bases or imino derivatives. The initial step of this reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. The general mechanism involves the formation of a carbinolamine intermediate, which then eliminates a molecule of water to form the imine.

While direct studies on this compound are not extensively reported, the reactivity of β-ketoesters with amines is well-established. The reaction is typically acid-catalyzed to facilitate the dehydration step. It is important to note that the γ-bromo substituent can also be a site for nucleophilic attack, potentially leading to competing reactions or subsequent intramolecular cyclizations, depending on the nature of the nucleophile and the reaction conditions.

For instance, the reaction with hydrazine derivatives can proceed to form hydrazones, which are valuable intermediates for the synthesis of various heterocyclic compounds. The general reaction is as follows:

R-NH₂ + Br-CH₂-CO-CH₂-CH₂-COOEt → R-N=C(CH₂Br)-CH₂-CH₂-COOEt + H₂O

The stability and further reactivity of the resulting imino derivatives are influenced by the nature of the 'R' group on the nitrogen atom.

Heterocyclic Ring Closures

This compound is a precursor for the synthesis of various heterocyclic compounds. The presence of two electrophilic centers (the carbonyl carbon and the carbon attached to the bromine) allows for cyclization reactions with dinucleophiles.

A common strategy involves an initial reaction at one of the electrophilic sites, followed by an intramolecular cyclization. For example, reaction with a nitrogen-containing dinucleophile like hydrazine can lead to the formation of pyridazine derivatives. nih.gov The reaction likely proceeds through initial formation of a hydrazone at the ketone carbonyl. Subsequent intramolecular nucleophilic attack of the second nitrogen atom on the carbon bearing the bromine atom, followed by elimination of HBr and aromatization, would lead to the pyridazine ring. organic-chemistry.org

Another important class of heterocycles that can be synthesized from precursors like this compound are pyrroles. The Paal-Knorr pyrrole (B145914) synthesis is a classic method for the formation of pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. wikipedia.orgalfa-chemistry.com Although this compound is not a 1,4-dicarbonyl compound itself, it can be converted into one. For example, nucleophilic substitution of the bromide with a suitable oxygen nucleophile could be followed by hydrolysis and decarboxylation to potentially yield a 1,4-diketone, which could then undergo a Paal-Knorr reaction. A more direct approach could involve the reaction with an amine, where the initial substitution of the bromide is followed by intramolecular condensation with the ketone.

HeterocycleReagentGeneral Reaction Conditions
PyridazineHydrazineReflux in a suitable solvent like ethanol. nih.gov
PyrrolePrimary AmineConversion to a 1,4-dicarbonyl followed by acid catalysis. wikipedia.orgalfa-chemistry.com

Enolization and Tautomeric Equilibria in Reaction Pathways

Like other β-ketoesters, this compound can exist in a tautomeric equilibrium between its keto and enol forms. This equilibrium is a crucial aspect of its reactivity, as the enol form is a key intermediate in many of its reactions. The enol form is a nucleophile at the α-carbon, which can participate in various carbon-carbon bond-forming reactions.

The position of the keto-enol equilibrium is influenced by several factors, including the solvent, temperature, and the nature of substituents. cdnsciencepub.commissouri.edu In non-polar solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond between the enolic hydroxyl group and the ester carbonyl group. In polar, protic solvents, the keto form is generally more stable as the solvent molecules can effectively solvate the carbonyl groups. missouri.edu

The presence of the electron-withdrawing bromine atom at the γ-position can also influence the acidity of the α-protons and thus the position of the tautomeric equilibrium. The enol form can exist as two different geometric isomers, the (Z)-enol and the (E)-enol, with the (Z)-enol being stabilized by the intramolecular hydrogen bond.

NMR spectroscopy is a powerful tool for studying keto-enol tautomerism. thermofisher.comnih.gov The keto and enol forms give rise to distinct signals in the ¹H and ¹³C NMR spectra, allowing for the determination of the equilibrium constant in different solvents. For a typical β-ketoester like ethyl acetoacetate, the percentage of the enol form can vary significantly depending on the solvent. thermofisher.com

SolventExpected Predominant TautomerRationale
Non-polar (e.g., CCl₄)EnolStabilization through intramolecular hydrogen bonding. missouri.edu
Polar aprotic (e.g., DMSO)EnolStrong hydrogen bond acceptor stabilizes the enol tautomer. missouri.edu
Polar protic (e.g., H₂O)KetoSolvation of the carbonyl groups by the solvent. missouri.edu

Transition-Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for the formation of new carbon-carbon bonds.

Palladium-Catalyzed Suzuki-Miyaura Coupling Protocols

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. wikipedia.orglibretexts.org This reaction is widely used in organic synthesis to form biaryl compounds, as well as for the formation of C(sp²)-C(sp³) and C(sp³)-C(sp³) bonds.

In the context of this compound, the C(sp³)-Br bond can potentially participate in Suzuki-Miyaura coupling reactions with various organoboron reagents. The general catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

The success of the Suzuki-Miyaura coupling of alkyl bromides can be challenging due to slower rates of oxidative addition and the potential for β-hydride elimination from the alkyl-palladium intermediate. However, the development of specialized ligands and reaction conditions has expanded the scope of this reaction to include a wider range of alkyl halides. For γ-bromo-β-ketoesters, the reaction would need to be carefully optimized to favor the cross-coupling pathway over potential side reactions involving the enolate of the β-ketoester.

A typical Suzuki-Miyaura protocol for an alkyl bromide would involve a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium precursor and a phosphine (B1218219) ligand), a base (e.g., K₂CO₃, Cs₂CO₃, or an organic base), and a suitable solvent system, often a mixture of an organic solvent and water. yonedalabs.com

ComponentExampleRole in the Reaction
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂/ligandCatalyzes the cross-coupling reaction. yonedalabs.com
Organoboron ReagentArylboronic acidSource of the new carbon substituent. wikipedia.org
BaseK₂CO₃, Cs₂CO₃Activates the organoboron reagent and facilitates the catalytic cycle. libretexts.org
SolventToluene/Water, Dioxane/WaterSolubilizes reactants and promotes the reaction.

Heck Reactions for Carbon-Carbon Bond Formation

The Heck reaction is a palladium-catalyzed reaction that forms a new carbon-carbon bond between an unsaturated halide (or triflate) and an alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-disubstituted alkene.

This compound, possessing a C(sp³)-Br bond, could potentially undergo a Heck-type reaction with an alkene. The mechanism of the Heck reaction involves oxidative addition of the organic halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the product and a hydridopalladium complex, from which the Pd(0) catalyst is regenerated in the presence of a base. libretexts.org

Similar to the Suzuki-Miyaura coupling, the Heck reaction with unactivated alkyl halides can be challenging. However, intramolecular Heck reactions, where the halide and the alkene are part of the same molecule, are often more facile and have been widely used in the synthesis of cyclic compounds. wikipedia.orgchim.it A derivative of this compound containing an appropriately positioned alkene could potentially undergo an intramolecular Heck reaction to form a carbocyclic or heterocyclic ring system. The regioselectivity of the β-hydride elimination step would determine the position of the double bond in the final product.

ComponentExampleRole in the Reaction
Palladium CatalystPd(OAc)₂, Pd/CCatalyzes the C-C bond formation. organic-chemistry.org
AlkeneStyrene, AcrylatesCoupling partner.
BaseTriethylamine, K₂CO₃Regenerates the active Pd(0) catalyst. libretexts.org
SolventDMF, AcetonitrileProvides the reaction medium.

Other Metal-Catalyzed Coupling Strategies

This compound possesses a reactive α-bromo ketone functional group, making it a versatile substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. While specific documented examples for this exact molecule are not extensively reported in publicly accessible literature, its reactivity can be inferred from the well-established behavior of similar α-halo ketones in palladium-catalyzed and other metal-mediated transformations. Key strategies include the Sonogashira, Heck, and Suzuki-Miyaura coupling reactions, among others.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for forming a carbon-carbon bond between a halide and a terminal alkyne. wikipedia.org The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, proceeding under mild, basic conditions. wikipedia.orgorganic-chemistry.org For a substrate like this compound, the reaction would involve the coupling of the carbon atom bearing the bromine with a terminal alkyne.

The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org The palladium(0) catalyst undergoes oxidative addition with the bromo-compound. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the final coupled product and regenerates the palladium(0) catalyst. libretexts.org

Table 1: Generalized Conditions for Sonogashira Coupling

ParameterTypical ConditionRole in Reaction
SubstrateThis compoundElectrophilic partner
Coupling PartnerTerminal Alkyne (e.g., Phenylacetylene)Nucleophilic partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for C-C bond formation
Copper(I) Co-catalystCuIFacilitates formation of the acetylide
BaseAmine (e.g., Et₃N, piperidine)Neutralizes HBr byproduct, acts as solvent
SolventTHF, DMF, or the amine baseReaction medium
Heck Reaction

The Heck reaction facilitates the formation of a substituted alkene through the palladium-catalyzed coupling of a halide with an alkene. organic-chemistry.orgustc.edu.cn This reaction is highly valued for its ability to form carbon-carbon bonds with excellent stereoselectivity. organic-chemistry.org The α-bromo ketone moiety in this compound can serve as the halide component in this transformation.

The catalytic cycle of the Heck reaction begins with the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond. The resulting palladium(II) complex then coordinates with the alkene partner. This is followed by a syn-migratory insertion of the alkene into the palladium-carbon bond. The final steps involve a syn-β-hydride elimination to release the substituted alkene product and subsequent reductive elimination of HBr (neutralized by the base) to regenerate the active palladium(0) catalyst.

Table 2: Generalized Conditions for Heck Reaction

ParameterTypical ConditionRole in Reaction
SubstrateThis compoundElectrophilic partner
Coupling PartnerAlkene (e.g., Styrene, Ethyl acrylate)Unsaturated partner
Palladium CatalystPd(OAc)₂, PdCl₂Primary catalyst
LigandPhosphines (e.g., PPh₃, P(o-tolyl)₃)Stabilizes the palladium catalyst
BaseInorganic (e.g., K₂CO₃, NaOAc) or Organic (e.g., Et₃N)Neutralizes HBr byproduct
SolventDMF, Acetonitrile, TolueneReaction medium
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is one of the most versatile palladium-catalyzed cross-coupling reactions, forming a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid or ester. mdpi.comtcichemicals.com The reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. tcichemicals.com

The mechanism starts with the oxidative addition of the palladium(0) catalyst to this compound. The boronic acid is activated by a base to form a more nucleophilic boronate species. This boronate then undergoes transmetalation with the palladium(II) complex, transferring the organic group from boron to palladium. The final step is reductive elimination, which forms the desired C-C bond in the product and regenerates the palladium(0) catalyst, allowing the cycle to continue.

Table 3: Generalized Conditions for Suzuki-Miyaura Coupling

ParameterTypical ConditionRole in Reaction
SubstrateThis compoundElectrophilic partner
Coupling PartnerAryl or Vinyl Boronic Acid (e.g., Phenylboronic acid)Nucleophilic partner
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf)Primary catalyst
BaseK₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid
SolventToluene, Dioxane, DMF, often with waterReaction medium

Applications of Ethyl 4 Bromo 5 Oxopentanoate in Complex Organic Synthesis

Building Block for Pharmaceutical Intermediates

The synthesis of pharmaceutical agents often relies on the use of versatile starting materials that can be elaborated into more complex molecular architectures. While α-haloketones and γ-ketoesters are common precursors in medicinal chemistry, specific applications of Ethyl 4-bromo-5-oxopentanoate are not prominently featured in the available literature.

Synthesis of Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Peroxisome Proliferator-Activated Receptor (PPAR) agonists are a class of drugs used to treat metabolic disorders. The synthesis of these molecules often involves the construction of a central heterocyclic core with appended acidic side chains. Although γ-ketoesters can be precursors to such structures, there is no specific information available in the scientific literature that describes the use of this compound in the synthesis of any known PPAR agonists.

Precursor in Antifungal Drug Synthesis (e.g., Voriconazole intermediates)

The synthesis of the antifungal drug Voriconazole involves the stereoselective formation of a complex tertiary alcohol. Key intermediates in its synthesis include halogenated pyrimidines and a difluorophenyl-triazolyl-ethanone derivative. A thorough review of the synthetic routes to Voriconazole and its intermediates does not indicate the use of this compound as a starting material or intermediate. The bromo-compounds utilized in published Voriconazole syntheses are structurally distinct from this compound.

Derivatization for Potential Drug Candidate Development

The process of drug discovery often involves the synthesis and derivatization of lead compounds to optimize their pharmacological properties. The presence of a reactive α-bromoketone and an ester functionality in this compound theoretically allows for a variety of chemical modifications. However, there is a lack of published studies detailing the derivatization of this compound for the development of new drug candidates.

Construction of Heterocyclic Systems

Heterocyclic compounds are fundamental components of many pharmaceuticals and biologically active molecules. The functional groups within this compound suggest its potential as a precursor for the synthesis of various five-membered heterocyclic rings.

Pyrazole (B372694) Derivative Synthesis

Pyrazoles are typically synthesized through the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. While this compound possesses a γ-ketoester moiety, which can be considered a 1,4-dicarbonyl equivalent, there are no specific examples in the scientific literature of its reaction with hydrazines to form pyrazole derivatives. Standard pyrazole syntheses utilize 1,3-diketones, β-ketoesters, or α,β-unsaturated carbonyl compounds as precursors.

Pyrrole (B145914) and Furan (B31954) Ring Formation

The Paal-Knorr synthesis is a classical method for the synthesis of furans and pyrroles from 1,4-dicarbonyl compounds. Given that this compound is a γ-ketoester (a 1,4-dicarbonyl system), it could theoretically undergo cyclization to form furan or pyrrole derivatives. For instance, acid-catalyzed intramolecular cyclization could potentially lead to a furan ring, while reaction with a primary amine could yield a pyrrole. However, a review of the literature on Paal-Knorr and other furan and pyrrole syntheses does not provide any specific instances of this compound being used as the starting material. Similarly, while the Hantzsch pyrrole synthesis utilizes α-haloketones and β-ketoesters, the specific arrangement of functional groups in this compound does not directly fit the typical starting material profile for this reaction without prior modification.

Tetrahydropyrimidine (B8763341) Scaffold Construction

The synthesis of tetrahydropyrimidine derivatives often relies on the well-established Biginelli reaction, a one-pot cyclocondensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793). This compound, as a γ-halo-β-ketoester, presents a unique substrate for variations of this classical transformation. The presence of the bromine atom at the γ-position allows for post-condensation modifications or can influence the reaction pathway itself.

While direct, documented examples of this compound in a classic three-component Biginelli reaction are not extensively reported in readily available literature, the reactivity of its core structure suggests a plausible pathway. The β-ketoester portion of the molecule can react with an aldehyde and urea (or thiourea) to form the dihydropyrimidine (B8664642) core. The pendant bromoethyl group would then be available for subsequent intramolecular or intermolecular reactions, potentially leading to fused or substituted tetrahydropyrimidine systems.

A hypothetical reaction scheme could involve the initial formation of a Biginelli-type product, which could then undergo an intramolecular cyclization via nucleophilic attack from a nitrogen or sulfur atom in the pyrimidine (B1678525) ring onto the carbon bearing the bromine. This would result in the formation of a bicyclic system, expanding the structural diversity accessible from this starting material.

Table 1: Potential Reactants and Products in Tetrahydropyrimidine Synthesis

Reactant 1Reactant 2Reactant 3Potential Intermediate ProductPotential Final Product
This compoundAldehyde (e.g., Benzaldehyde)UreaEthyl 4-(2-bromoethyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateFused bicyclic pyrimidine derivative
This compoundAldehyde (e.g., Benzaldehyde)ThioureaEthyl 4-(2-bromoethyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylateFused bicyclic thia-pyrimidine derivative

Synthesis of Substituted Furanones and Butenolides

The γ-halo-β-ketoester functionality within this compound makes it a suitable precursor for the synthesis of substituted furanones and butenolides. These five-membered heterocyclic motifs are prevalent in a vast array of natural products and biologically active compounds.

One common strategy for the synthesis of furanones from such precursors involves an intramolecular cyclization. Under basic conditions, the enolate of the β-ketoester can be generated, which can then undergo an intramolecular nucleophilic substitution, displacing the bromide to form the furanone ring. The specific reaction conditions, such as the choice of base and solvent, can influence the regioselectivity of the cyclization and the nature of the resulting product.

For instance, treatment with a non-nucleophilic base could favor the formation of a 2(5H)-furanone derivative. The reaction proceeds through the formation of a cyclic intermediate which, upon elimination of water, yields the unsaturated lactone ring.

Table 2: Key Transformations in Furanone/Butenolide Synthesis

Starting MaterialReagentReaction TypeProduct Class
This compoundBase (e.g., NaOEt)Intramolecular cyclizationSubstituted Furanone
This compoundReducing agent, then acid catalystReduction followed by lactonizationSubstituted Butenolide

Precursor for Advanced Materials and Agrochemicals

Beyond its utility in constructing complex heterocyclic scaffolds, this compound also holds potential as a building block for the synthesis of advanced materials and agrochemically relevant compounds.

Applications in Polymer Synthesis

The presence of multiple reactive functional groups in this compound makes it an interesting candidate for the synthesis of functionalized polymers. The ethyl ester group can be susceptible to polymerization through transesterification or can be hydrolyzed to a carboxylic acid, which can then be used in polycondensation reactions.

Furthermore, the bromo-keto functionality offers sites for post-polymerization modification. For example, a polymer incorporating this monomer could be further functionalized by reacting the ketone with various reagents or by utilizing the bromine atom in grafting reactions. While specific, large-scale industrial applications in polymer synthesis are not widely documented, the monomer's structure provides a versatile platform for academic research into novel polymer architectures and properties.

Building Blocks for Agrochemically Relevant Compounds

The structural motifs accessible from this compound, such as substituted furanones and pyrimidines, are known to be present in various agrochemicals, including herbicides, insecticides, and fungicides. The furanone ring, for example, is a core component of several natural and synthetic compounds with pesticidal activity.

The ability to introduce a range of substituents onto the heterocyclic core, facilitated by the reactive handles present in this compound, allows for the generation of libraries of compounds for screening for agrochemical activity. The bromo-keto functionality can be exploited to introduce different side chains or to link the heterocyclic core to other molecular fragments, enabling the systematic exploration of structure-activity relationships. Although direct examples of commercial agrochemicals derived from this specific precursor are not readily found in public literature, its potential as a versatile starting material in the discovery and development of new agrochemically active compounds is significant.

Advanced Research and Analytical Methodologies

Spectroscopic Characterization Techniques in Mechanistic Elucidation

Spectroscopy is the cornerstone for determining the molecular architecture of Ethyl 4-bromo-5-oxopentanoate. By analyzing the interaction of the molecule with electromagnetic radiation, researchers can deduce its precise structure and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are used to confirm the identity and placement of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments. The predicted chemical shifts (δ) for this compound in a deuterated chloroform (B151607) (CDCl₃) solvent are detailed in the table below. Key signals include a downfield peak for the aldehyde proton, a multiplet for the proton on the bromine-bearing carbon, and the characteristic quartet and triplet of the ethyl ester group. pressbooks.publibretexts.orgyoutube.com

Interactive Data Table: Predicted ¹H NMR Data

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aldehyde H (-CHO) 9.6 - 9.8 Doublet ~2-3
Methine H (-CHBr-) 4.2 - 4.5 Multiplet -
Methylene H (-OCH₂CH₃) 4.1 - 4.3 Quartet ~7.1
Methylene H (-CH₂CH₂CO-) 2.3 - 2.7 Multiplet -
Methylene H (-CHBrCH₂-) 2.0 - 2.4 Multiplet -

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments within the molecule. The presence of two carbonyl carbons (one aldehyde, one ester) is a key diagnostic feature, each resonating in a distinct region of the downfield spectrum. The carbon attached to the electronegative bromine atom is also shifted downfield relative to a standard alkane carbon. libretexts.orgwisc.eduoregonstate.educompoundchem.com

Interactive Data Table: Predicted ¹³C NMR Data

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aldehyde Carbonyl (->C=O) 198 - 202
Ester Carbonyl (-COO-) 170 - 174
Methylene Carbon (-O>CH₂CH₃) 60 - 62
Methine Carbon (-CHBr-) 45 - 55
Methylene Carbon (-CH₂CH₂CO-) 30 - 35
Methylene Carbon (-CHBrCH₂-) 28 - 33

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by several strong absorption bands corresponding to its constituent groups. The most prominent features are the two distinct carbonyl (C=O) stretching vibrations for the aldehyde and the ester. pressbooks.pubvscht.cz The presence of the aldehyde is further confirmed by two characteristic C-H stretching bands. libretexts.orguhcl.edu

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibration Mode Predicted Wavenumber (cm⁻¹) Intensity
Ester Carbonyl C=O Stretch 1735 - 1750 Strong
Aldehyde Carbonyl C=O Stretch 1720 - 1730 Strong
Aldehyde C-H C-H Stretch 2820 - 2850 and 2720 - 2750 Medium, Sharp
Ester C-O C-O Stretch 1000 - 1300 Strong
Alkyl Bromide C-Br Stretch 510 - 650 Medium to Strong

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₇H₁₁BrO₃, giving a molecular weight of approximately 223.06 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum will exhibit a characteristic molecular ion (M⁺) peak and an M+2 peak of almost equal intensity. whitman.edunptel.ac.indocbrown.info

Common fragmentation pathways include alpha-cleavage adjacent to the carbonyl groups and the loss of the bromine atom. elvydent.comyoutube.com

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value Possible Fragment Ion Fragmentation Pathway
222/224 [C₇H₁₁BrO₃]⁺ Molecular Ion (M⁺)
193/195 [M - CHO]⁺ α-cleavage (loss of formyl radical)
177/179 [M - OC₂H₅]⁺ α-cleavage (loss of ethoxy radical)
143 [M - Br]⁺ Loss of bromine radical
45 [C₂H₅O]⁺ Ethoxy cation

Chromatographic Separation and Purification Strategies

Chromatographic techniques are indispensable for monitoring reaction progress and for isolating the pure product from starting materials and byproducts.

Thin-Layer Chromatography (TLC) is a rapid and efficient technique used to monitor the progress of a chemical reaction. wvu.edu A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate (the stationary phase). orgchemboulder.comorgchemboulder.com The plate is then developed in a sealed chamber containing a suitable solvent system (the mobile phase).

For a compound of intermediate polarity like this compound, a common mobile phase is a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate. rochester.eduresearchgate.net As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot for the product, having a different Retention Factor (Rf) value, will appear and intensify.

Once the reaction is complete, as determined by TLC, the product is isolated and purified using column chromatography. uvic.cawikipedia.org This technique operates on the same principles as TLC but on a preparative scale. The crude reaction mixture is loaded onto the top of a glass column packed with a solid adsorbent, typically silica gel. orgchemboulder.com

The eluent system, often determined from prior TLC analysis, is passed through the column. orgchemboulder.comresearchgate.net An optimal solvent system is one where the desired compound has a TLC Rf value of approximately 0.25-0.35. orgchemboulder.com For this compound, a gradient elution, starting with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increasing the polarity, would effectively separate the target compound from less polar impurities and more polar byproducts. researchgate.netrochester.edu The eluent is collected in sequential fractions, which are then analyzed by TLC to identify and combine the fractions containing the pure product.

Computational Chemistry Approaches

Computational chemistry provides profound insights into the electronic structure, stability, and reactivity of molecules, circumventing the need to study transient or hazardous species directly.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is instrumental in mapping reaction pathways by calculating the energies of reactants, intermediates, transition states, and products. nih.gov For a reaction involving this compound, DFT can elucidate the mechanism by providing a detailed energy profile.

For instance, in the SN2 substitution reaction at the bromine-bearing carbon, DFT calculations can model the approach of a nucleophile, the formation of the pentavalent transition state, and the departure of the bromide leaving group. fossee.in These calculations can confirm whether the reaction proceeds in a single concerted step, as is typical for SN2 reactions, or if intermediates are involved. nih.gov The theory can also be applied to study the keto-enol tautomerism inherent in the molecule, predicting the relative thermodynamic stabilities of the keto and various enol forms. acs.org

The transition state is the highest energy point on a reaction coordinate, representing a fleeting molecular arrangement that is nearly impossible to observe experimentally. libretexts.org Modeling this state is a key application of computational chemistry, as its energy (the activation energy) directly correlates to the reaction rate. libretexts.org Using DFT methods, the geometry and energy of the transition state for reactions of this compound can be calculated. A key confirmation of a true transition state calculation is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. libretexts.orgnih.gov

This compound possesses multiple reactive sites: the electrophilic carbonyl carbon of the ketone, the electrophilic carbonyl carbon of the ester, the acidic α-protons adjacent to both carbonyls, and the electrophilic carbon attached to the bromine. When reacting with a nucleophile, for example, the reaction could proceed via several different pathways. By calculating the activation energy for the transition state of each possible pathway, researchers can predict the regioselectivity of the reaction. nih.gov The pathway with the lowest activation energy will be the most kinetically favorable and, therefore, the dominant reaction pathway. mdpi.com For example, DFT studies on the N-ethylation of a related quinolone system successfully explained the observed regioselectivity by comparing the activation barriers of different reaction paths. nih.gov

Kinetic and Thermodynamic Studies of Reactions

Kinetic and thermodynamic studies provide quantitative data on reaction rates and equilibria, respectively, offering a deeper understanding of the factors that control chemical transformations involving this compound.

Kinetic Studies: Kinetic experiments measure the rate of a reaction and how it is affected by factors such as concentration, temperature, and catalysts. For reactions involving α-bromo ketones, a common reaction is acid-catalyzed halogenation. Kinetic studies have shown that the rate of this reaction is dependent on the concentration of the ketone and the acid catalyst but is independent of the halogen concentration. openstax.orglibretexts.org This indicates that the rate-determining step is the acid-catalyzed formation of the enol tautomer. libretexts.orgyoutube.com

For a generic reaction of this compound, such as a nucleophilic substitution, the rate law would be determined experimentally. If it follows an SN2 mechanism, the rate law would be:

Rate = k [this compound] [Nucleophile]

The table below shows representative kinetic data for the acid-catalyzed bromination of acetone, a model for the formation of α-bromo ketones.

ReactantCatalystRate LawKey Finding
AcetoneH⁺Rate = k[Ketone][H⁺]Rate is independent of bromine concentration. openstax.org
CyclopentanoneH⁺Rate = k[Ketone][H⁺]Rate of halogenation is identical to the rate of deuterium (B1214612) exchange. libretexts.org

Future Directions and Research Opportunities

Development of Novel Stereoselective Syntheses

The synthesis of enantiomerically pure compounds is a cornerstone of modern organic chemistry and pharmaceutical development. Future research will likely focus on establishing novel stereoselective methods for the synthesis of ethyl 4-bromo-5-oxopentanoate, targeting the chiral center at the C4 position.

One promising avenue is the development of catalytic asymmetric bromination of the corresponding γ-keto ester. While various methods exist for the α-halogenation of ketones, achieving high enantioselectivity remains a challenge. libretexts.orglibretexts.orgpressbooks.pubmasterorganicchemistry.com Research could explore the use of chiral phase-transfer catalysts or chiral Brønsted acids to control the stereochemical outcome of the bromination reaction. rsc.orgacs.org For instance, the use of cinchona alkaloid derivatives as catalysts has shown success in the asymmetric α-chlorination of β-keto esters and could be adapted for the bromination of γ-keto esters. acs.org

Another approach involves the enantioselective synthesis of α-stereogenic γ-keto esters, followed by a subsequent bromination step. researchgate.netnih.gov Methodologies employing formal umpolung strategies have been successful in preparing various γ-keto esters with high optical purities. researchgate.netnih.gov Adapting these methods to substrates suitable for conversion to this compound could provide a reliable route to the enantiopure compound.

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalytic ApproachCatalyst TypePotential Advantages
Asymmetric BrominationChiral Phase-Transfer CatalystsMild reaction conditions, high enantioselectivities.
Chiral Brønsted AcidsMetal-free, environmentally benign.
Enantioselective Synthesis of PrecursorOrganocatalysis (e.g., Proline derivatives)Readily available catalysts, operational simplicity.
Transition Metal CatalysisHigh turnover numbers, broad substrate scope.

Exploration of Bio-orthogonal Reactions

Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. The α-bromo ketone functionality in this compound presents an opportunity for its use as a bio-orthogonal handle.

The ketone group can undergo selective ligation with hydrazide or alkoxyamine-functionalized molecules, although the bio-orthogonality of keto-selective reagents can sometimes be compromised by reactions with endogenous species. nih.gov More promising is the reactivity of the α-bromo ketone moiety. This functional group can react with nucleophiles like thiols, which are present in biomolecules such as cysteine residues in proteins. This reactivity could be harnessed for site-specific protein modification and labeling.

Future research could focus on developing conditions where this compound or its derivatives can selectively label proteins or other biomolecules in a cellular environment. This would involve fine-tuning the reactivity of the α-bromo ketone to ensure specificity and minimize off-target reactions. The development of new bio-orthogonal reactions involving α-halo ketones could expand the toolbox for chemical biologists. researchgate.netrsc.org

Applications in Catalysis and Asymmetric Transformations

The bifunctional nature of this compound makes it an attractive substrate and precursor for various catalytic and asymmetric transformations. The presence of both an electrophilic carbon (C-Br bond) and a nucleophilic enolate (formed from the ketone) allows for diverse reactivity.

One area of exploration is its use in transition-metal-catalyzed cross-coupling reactions. The C-Br bond could participate in reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings to introduce new carbon-carbon or carbon-heteroatom bonds, leading to a wide range of complex molecules.

Furthermore, the γ-keto ester scaffold is a key structural motif in many biologically active compounds. This compound can serve as a precursor for the synthesis of more complex chiral molecules through asymmetric catalysis. For instance, asymmetric reduction of the ketone or asymmetric alkylation of the α-position could be explored. The principles applied to the asymmetric catalysis of β,γ-unsaturated α-ketoesters could be adapted to derivatives of this compound to create stereogenic centers with high enantioselectivity. nih.gov

Table 2: Potential Asymmetric Transformations of this compound Derivatives

TransformationCatalytic SystemPotential Product Class
Asymmetric Ketone ReductionChiral Ruthenium or Rhodium CatalystsChiral γ-hydroxy-α-bromoesters
Asymmetric α-AlkylationChiral Phase-Transfer Catalystsα-Substituted γ-keto-α-bromoesters
Asymmetric Michael AdditionOrganocatalysts or Chiral Lewis Acidsγ-Substituted γ-keto-α-bromoesters

Green Chemistry Approaches and Sustainable Synthesis

Developing environmentally benign synthetic methods is a critical goal in modern chemistry. Future research on this compound should prioritize the development of green and sustainable synthetic routes.

Traditional bromination methods often use hazardous reagents like elemental bromine. wordpress.com Greener alternatives for the synthesis of α-bromo ketones are being actively investigated. rsc.orgrsc.orgresearchgate.net One such approach is the use of N-bromosuccinimide (NBS) in solvent-free conditions or in greener solvents. rsc.org Another promising method involves the use of hydrogen peroxide and hydrobromic acid in water, which avoids the use of organic solvents and produces water as the only byproduct. rsc.orgresearchgate.net Applying these green bromination techniques to the synthesis of this compound could significantly reduce its environmental impact. rsc.orgrsc.orgresearchgate.net

Furthermore, exploring the use of biocatalysis for the synthesis or modification of this compound could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Design and Synthesis of New Functionalized Derivatives with Enhanced Reactivity

The reactivity of this compound can be further enhanced and diversified through the design and synthesis of new functionalized derivatives. Introducing additional functional groups can modulate the electronic properties and steric environment of the molecule, leading to new reactivity patterns and applications.

For example, introducing electron-withdrawing or electron-donating groups on the pentanoate backbone could influence the reactivity of the α-bromo ketone. Similarly, modifying the ester group could allow for the attachment of other functionalities or improve the solubility of the molecule in different reaction media.

The synthesis of these new derivatives would open up possibilities for their use in the construction of complex molecular architectures, including heterocycles and natural product analogues. The α-bromo ketone moiety serves as a versatile handle for a variety of cyclization and annulation reactions. nuph.edu.uawikipedia.org

Table 3: Examples of Potential Functionalized Derivatives and Their Applications

DerivativePotential Application
Ethyl 4-bromo-2-fluoro-5-oxopentanoatePrecursor for fluorinated bioactive molecules.
Ethyl 4-bromo-5-oxo-5-phenylpentanoateBuilding block for complex aromatic compounds.
(4-bromo-5-oxopentanoyl)oxyethyl methacrylateMonomer for functional polymers.

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